REACTION_CXSMILES
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[N:1]1[CH:6]=[C:5]([C:7]#[N:8])[CH:4]=[N:3][CH:2]=1.[NH2:9][OH:10]>CO>[OH:10][N:9]=[C:7]([C:5]1[CH:6]=[N:1][CH:2]=[N:3][CH:4]=1)[NH2:8]
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Name
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|
Quantity
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5.47 g
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Type
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reactant
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Smiles
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N1=CN=CC(=C1)C#N
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Name
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Quantity
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2.3 mL
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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50 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to remove the volatiles
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Type
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CUSTOM
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Details
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The residue was triturated with EtOAc (30 mL)
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Type
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FILTRATION
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Details
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The precipitates were collected by filtration
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Type
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CUSTOM
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Details
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dried
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Name
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titled compound
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Type
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product
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Smiles
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ON=C(N)C=1C=NC=NC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |